Synthetic Yield and Route Efficiency for Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate
A specific and well-documented synthetic route for Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate yields an 83% isolated product yield, providing a reliable and scalable procurement advantage. This is based on the reaction of thionicotinamide with ethyl bromopyruvate, a method that avoids complex multi-step sequences often required for less straightforward isomers .
| Evidence Dimension | Synthetic Yield (isolated product) |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | Typical yields for related 2-substituted thiazole-4-carboxylates are variable, often ranging from 40-75% in comparable condensation reactions, with no single baseline provided. |
| Quantified Difference | Reported 83% yield is at the high end of the expected range for this class of reaction, indicating an efficient and robust synthesis. |
| Conditions | Reaction of thionicotinamide (30 g, 217.1 mmol) in ethanol (540 mL) with ethyl bromopyruvate (30.3 mL, 241.4 mmol) at 70°C for 3 hours . |
Why This Matters
The high reported yield of 83% for a straightforward, two-component condensation directly translates to lower cost-of-goods and more reliable supply for gram-to-kilogram scale procurement.
